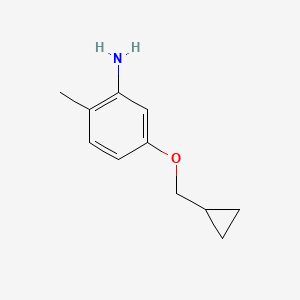

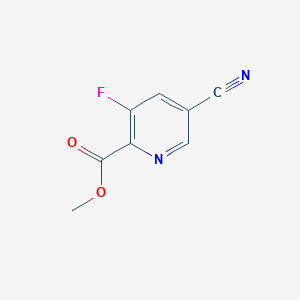

5-(Cyclopropylmethoxy)-2-methylaniline

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用

Stereoelectronic and Resonance Effects in SET Probes

The compound N-cyclopropyl-N-methylaniline, closely related to 5-(Cyclopropylmethoxy)-2-methylaniline, has been studied for its application in understanding single electron transfer (SET) processes. The research investigated the rate of cyclopropane ring opening in radical cations derived from N-cyclopropylanilines, shedding light on resonance effects and stereoelectronic requirements in these reactions (Grimm et al., 2020).

Epigenetic Modifications and DNA Methylation

5-Hydroxymethylcytosine (5hmC), a DNA modification derived from 5-methylcytosine (5mC), is a crucial epigenetic mark in mammalian genomes, playing a significant role in gene regulation. This modification can be enzymatically converted and is present in various tissues, including embryonic stem cells and brain tissues. The presence and role of 5hmC in the DNA of Purkinje neurons and other cell types have been extensively studied, providing insights into epigenetic control mechanisms (Kriaucionis & Heintz, 2009; Tahiliani et al., 2009).

Chemical Transformations in Organic Synthesis

In a study on the reaction of cyclopropylamine derivatives, the formation of various ring-transformed products was investigated. This research provides valuable insights into the mechanisms of these transformations, which are relevant for the synthesis of complex organic molecules (Kurihara et al., 1981).

Understanding DNA Methylation Dynamics

Dynamic changes in DNA methylation and hydroxymethylation are crucial for understanding epigenetic regulation. Studies have shown the importance of these modifications in various biological processes, including heart development and disease. The modulation of hydroxymethylated DNA is linked to specific transcriptional networks during heart development and failure, emphasizing its role in cellular regulation (Greco et al., 2016).

Antiviral Activity of Analogues

Research on methylenecyclopropane analogues of nucleosides has explored their potential antiviral activity. These studies contribute to the development of novel therapeutic agents for treating viral infections (Zhou et al., 2004).

Role in Enzymatic Processes

The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied, providing insights into the mechanisms of cyclopropylamine inactivation and the fate of the cyclopropyl group in these reactions (Shaffer et al., 2001).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(cyclopropylmethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECKHULDWWZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylmethoxy)-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)

![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)